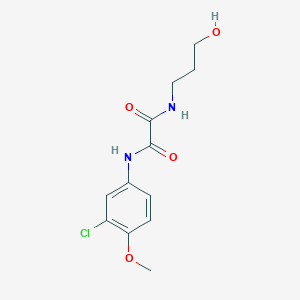
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as benzalkonium chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is effective against a broad range of microorganisms, including bacteria, viruses, and fungi, making it a popular choice for use in healthcare, food processing, and personal care products. In
Mécanisme D'action
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine works by disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and eventual cell death. The positively charged quaternary ammonium group of this compound interacts with the negatively charged cell membrane of microorganisms, leading to membrane disruption and loss of membrane integrity. This compound has been shown to be effective against both gram-positive and gram-negative bacteria, as well as enveloped and non-enveloped viruses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on microorganisms, including:
1. Disruption of the cell membrane.
2. Inhibition of enzyme activity.
3. Alteration of cell wall structure.
4. Inhibition of DNA replication and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has several advantages and limitations for lab experiments. Advantages include:
1. Broad-spectrum antimicrobial activity.
2. Low toxicity to humans and animals.
3. Stability over a wide range of pH and temperature conditions.
4. Cost-effective and readily available.
Limitations include:
1. Potential for microbial resistance development.
2. Limited efficacy against some microorganisms, such as spores and mycobacteria.
3. Potential for interference with some laboratory assays.
4. Limited solubility in certain solvents.
Orientations Futures
There are several future directions for N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine research, including:
1. Development of new formulations and delivery systems for improved efficacy and safety.
2. Investigation of the potential for this compound to act as an adjuvant in vaccine development.
3. Exploration of the role of this compound in the development of microbial resistance.
4. Investigation of the potential for this compound to act as an antiviral agent against emerging viral pathogens.
5. Investigation of the potential for this compound to act as a therapeutic agent for certain diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a quaternary ammonium compound that has been extensively studied for its antimicrobial properties. This compound has a broad range of scientific research applications, including disinfection, preservation, and development of new antimicrobial agents. This compound works by disrupting the cell membrane of microorganisms, leading to cell death. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.
Méthodes De Synthèse
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine can be synthesized by the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide and 2,4-dichlorobenzyl chloride. The resulting compound is then purified by distillation or recrystallization. The synthesis method has been optimized to improve the yield and purity of this compound, making it a cost-effective and reliable method for large-scale production.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, enveloped and non-enveloped viruses, and fungi. This compound has been used in various scientific research applications, including:
1. Disinfection of medical equipment and surfaces in healthcare settings.
2. Preservation of food and beverages.
3. Preservation of personal care products, such as shampoo, lotion, and soap.
4. Preservation of industrial products, such as paint, adhesives, and textiles.
5. Development of new antimicrobial agents and formulations.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2/c1-17-7-5-13(6-8-17)18(2)10-11-3-4-12(15)9-14(11)16/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXKDYPMGUPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)


![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)